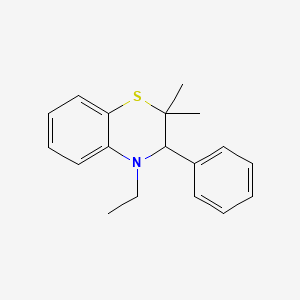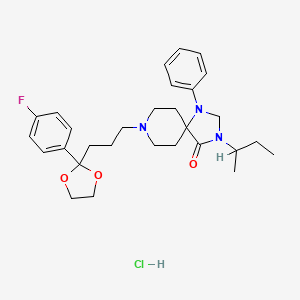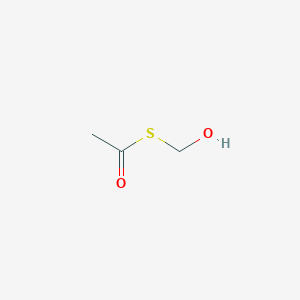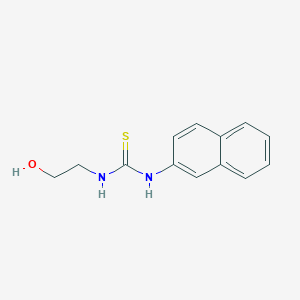![molecular formula C13H17NO6S B14638375 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine CAS No. 55657-60-8](/img/structure/B14638375.png)
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methanesulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to the L-phenylalanine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a carbamate.
Formation of the Methanesulfonyl Ethoxycarbonyl Intermediate: Methanesulfonyl chloride is reacted with ethylene glycol to form the methanesulfonyl ethoxycarbonyl intermediate.
Coupling Reaction: The protected L-phenylalanine is then coupled with the methanesulfonyl ethoxycarbonyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and large-scale reactors to facilitate the reactions under controlled conditions.
化学反应分析
Types of Reactions: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield thiol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the enzyme, leading to various biological effects.
相似化合物的比较
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-phenylalanine: The D-isomer of the compound.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tyrosine: A similar compound with a hydroxyl group on the aromatic ring.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tryptophan: A similar compound with an indole ring.
Uniqueness: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the L-phenylalanine backbone. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
55657-60-8 |
|---|---|
分子式 |
C13H17NO6S |
分子量 |
315.34 g/mol |
IUPAC 名称 |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)8-7-20-13(17)14-11(12(15)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
InChI 键 |
SYRWOKWMUHJGDY-NSHDSACASA-N |
手性 SMILES |
CS(=O)(=O)CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CS(=O)(=O)CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)





![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)




